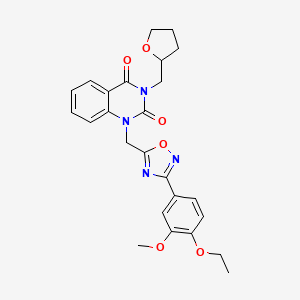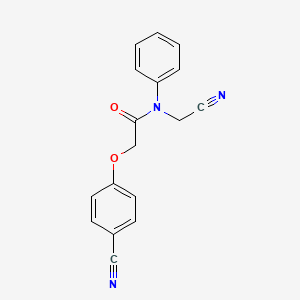
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclopentanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Hantzsch pyridine synthesis , which involves the condensation of β-keto esters with ammonia and α-haloketones. The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups.
Nucleophilic Addition: Formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry and Material Science: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties . Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its versatility and reactivity make it valuable for producing a wide range of chemical products.
Mécanisme D'action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would require further research and experimentation.
Comparaison Avec Des Composés Similaires
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
N-((5-(thiophen-3-yl)pyridin-2-yl)methyl)cyclopentanecarboxamide
N-((5-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide stands out due to its specific arrangement of the thiophene and pyridine rings, which can influence its reactivity and biological activity. This structural uniqueness may lead to different chemical properties and applications compared to its analogs.
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMITLKBZUDJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)


![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2961118.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)



